Vasorelaxant Potency vs. Murracarpin
In a direct head-to-head comparison of two coumarins isolated from the same botanical source (Murraya paniculata leaves), Kimcuongin exhibited significantly more potent vasorelaxing activity than murracarpin when tested on rat thoracic aorta preparations precontracted with phenylephrine (3 × 10−6 M) [1]. The study was designed to evaluate the vasodilatory potential of both compounds under identical experimental conditions, allowing for a direct, unbiased potency comparison [1].
| Evidence Dimension | Vasorelaxant activity (IC50) |
|---|---|
| Target Compound Data | 37.7 µM |
| Comparator Or Baseline | Murracarpin: 139.3 µM |
| Quantified Difference | 3.7-fold greater potency (Kimcuongin vs. murracarpin) |
| Conditions | Rat thoracic aorta rings; precontracted with phenylephrine (3 × 10−6 M); both compounds isolated from Murraya paniculata leaves and tested in parallel |
Why This Matters
This quantitative potency differential dictates compound selection when a research program requires a coumarin-based vasodilator with the highest possible activity among Murraya-derived options.
- [1] Kinoshita T, Wu JB, Ho FC. Vasorelaxing Activity of Two Coumarins from Murraya paniculata Leaves. Biol Pharm Bull. 1996;19(12):1645-1646. View Source
